2-Chlorodideoxyadenosine

Antiretroviral nucleoside analogs Metabolic stability Adenosine deaminase resistance

2-Chlorodideoxyadenosine (2-ClddAdo, 2-CDDA; CAS 114849-58-0) is a synthetic purine 2′,3′-dideoxyribonucleoside — an adenosine analog bearing a chlorine atom at the 2-position of the adenine base and lacking hydroxyl groups at both the 2′ and 3′ positions of the ribose sugar. This dideoxy configuration renders the compound an obligate DNA chain terminator upon metabolic activation to its 5′-triphosphate.

Molecular Formula C10H12ClN5O2
Molecular Weight 269.69 g/mol
CAS No. 114849-58-0
Cat. No. B12896616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorodideoxyadenosine
CAS114849-58-0
Molecular FormulaC10H12ClN5O2
Molecular Weight269.69 g/mol
Structural Identifiers
SMILESC1CC(OC1CO)N2C=NC3=C(N=C(N=C32)Cl)N
InChIInChI=1S/C10H12ClN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1
InChIKeyFNLILOONPKMGST-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorodideoxyadenosine (CAS 114849-58-0) Procurement Guide: Purine 2′,3′-Dideoxyribonucleoside with Dual Antiretroviral and GRP94 Structural Probe Utility


2-Chlorodideoxyadenosine (2-ClddAdo, 2-CDDA; CAS 114849-58-0) is a synthetic purine 2′,3′-dideoxyribonucleoside — an adenosine analog bearing a chlorine atom at the 2-position of the adenine base and lacking hydroxyl groups at both the 2′ and 3′ positions of the ribose sugar [1]. This dideoxy configuration renders the compound an obligate DNA chain terminator upon metabolic activation to its 5′-triphosphate. Critically, 2-ClddAdo is NOT cladribine (2-chloro-2′-deoxyadenosine, CAS 4291-63-8), which retains the 3′-hydroxyl group — a structural distinction with profound mechanistic and pharmacological consequences that procurement specifications must explicitly capture [2]. The compound is classified under DrugBank DB02103 as an experimental small molecule and is catalogued in the PDB as ligand CDY from its co-crystal structure with the GRP94 chaperone [3].

1 Obligate DNA chain terminator — dideoxy configuration ensures immediate chain stoppage
2 dCK-dependent prodrug — restricts activation to deoxycytidine kinase-expressing cells
3 ADA-resistant adenine analog — stable in ADA-competent systems without inhibitor
4 GRP94 N-domain co-crystal ligand (PDB 1QYE) — paralog-selective Hsp90 probe

Why 2-Chlorodideoxyadenosine Cannot Be Substituted by Cladribine or Other Purine Nucleoside Analogs in Research Protocols


Substitution of 2-chlorodideoxyadenosine with cladribine — a frequent sourcing error perpetuated by vendor database conflation — introduces a critical mechanistic divergence: cladribine possesses the 3′-OH group and can support limited DNA strand extension before causing strand breaks, whereas 2-ClddAdo is an obligate chain terminator at the point of incorporation [1]. Furthermore, 2-ClddAdo requires deoxycytidine kinase (dCK) for intracellular phosphorylation, creating a cell-type selectivity gate absent for the parent compound 2′,3′-dideoxyadenosine (ddAdo), which can be phosphorylated through alternative pathways in dCK-deficient cells [2]. The 2-chloro substituent simultaneously confers resistance to adenosine deaminase (ADA)-mediated deamination — a metabolic vulnerability that rapidly inactivates ddAdo even in the presence of ADA inhibitors such as deoxycoformycin [2]. These three orthogonal differentiation axes (chain termination mechanism, kinase dependence, and metabolic stability) mean that experimental outcomes obtained with cladribine or ddAdo cannot be extrapolated to 2-ClddAdo, and vice versa. The quantitative evidence supporting these differentiation claims is presented below.

Cladribine retains the 3′-OH group — permits limited DNA extension rather than obligate termination, shifting mechanism interpretation.
ddAdo bypasses deoxycytidine kinase — loses the cell-type selectivity gate present in 2-ClddAdo, altering activation profile.
ddAdo is rapidly deaminated by adenosine deaminase even with ADA inhibitor — requires additional pharmacological control, complicating protocol transfer.

Quantitative Differentiation Evidence for 2-Chlorodideoxyadenosine (CAS 114849-58-0) Against Closest Analogs


Adenosine Deaminase Resistance: 2-ClddAdo vs. 2′,3′-Dideoxyadenosine (ddAdo) in CEM T Lymphoblasts

In direct comparative metabolism experiments using cultured CEM T lymphoblasts, the 2-halo-2′,3′-dideoxyadenosine derivatives (including the 2-chloro congener) were not deaminated to a significant extent, in marked contrast to the parent compound 2′,3′-dideoxyadenosine (ddAdo), which underwent rapid catabolism even when adenosine deaminase was pharmacologically inhibited by deoxycoformycin [1]. This metabolic stability advantage is conferred by the 2-chloro substituent and is a class property of the 2-halo-dideoxyadenosine series, but the chlorine atom specifically provides a balance of steric and electronic effects distinct from the 2-fluoro and 2-bromo congeners [1].

ADA resistance
Head-to-head
2-ClddAdo: not deaminated
ddAdo: rapidly catabolized even with deoxycoformycin
Intrinsically ADA-stable tool for ADA-competent experimental systems
Class property of 2-halo-dideoxyadenosine series; chlorine balance distinct from F/Br
Antiretroviral nucleoside analogs Metabolic stability Adenosine deaminase resistance

Deoxycytidine Kinase Dependence: Phosphorylation Pathway Selectivity of 2-ClddAdo vs. ddAdo in CEM T Cell Mutants

Using a deoxycytidine kinase (dCK)-deficient mutant of the CEM T lymphoblast cell line, Haertle et al. demonstrated that 2-chloro-2′,3′-dideoxyadenosine absolutely requires dCK for its phosphorylation to the bioactive 5′-mono-, di-, and triphosphate metabolites and for its anti-HIV activity. In stark contrast, 2′,3′-dideoxyadenosine (ddAdo) was phosphorylated by the dCK-deficient mutant and retained full anti-HIV activity in this cellular background, indicating that ddAdo can utilize alternative phosphorylation pathways independent of dCK [1]. This fundamental difference in kinase dependence establishes 2-ClddAdo as a dCK-dependent prodrug with activity restricted to dCK-expressing cell types.

dCK dependence
Head-to-head
2-ClddAdo: activity lost in dCK-deficient CEM T cells
ddAdo: full activity retained in same dCK-null background
dCK-restricted activation gate supports cell-type-selective pharmacology studies
Binary outcome; alternative phosphorylation pathways absent for 2-ClddAdo
Nucleoside kinase selectivity Deoxycytidine kinase (dCK) Cell-type-specific activation

Anti-HIV Activity and Host Cell Cytotoxicity: 2-ClddAdo vs. ddAdo vs. 2-ClddeAdo in T4+ Lymphocytes

Rosowsky et al. conducted a three-way comparative study evaluating anti-HIV activity (measured by reverse transcriptase production inhibition) and host cell cytotoxicity in cultured human T4+ lymphocytes. At 100 μM, 2-ClddAdo inhibited RT production by 97%, compared to >99% for ddAdo. However, the cytotoxicity profile differentiated the compounds decisively: at 100 μM, 2-ClddAdo produced 23% growth inhibition of uninfected T4+ cells whereas ddAdo was entirely nontoxic. At a nontoxic concentration of 20 μM, ddAdo achieved 75% RT inhibition versus only 43% for 2-ClddAdo. The unsaturated analog 2-ClddeAdo proved more cytotoxic than 2-ClddAdo, with >90% viral protein synthesis inhibition unattainable at noncytotoxic concentrations [1]. The 2-chloro substituent therefore increased host cell toxicity while modestly decreasing antiretroviral potency relative to ddAdo, positioning 2-ClddAdo at a specific locus within the activity-toxicity continuum of this chemical series.

Antiviral / cytotoxicity
Head-to-head
At 100 μM: 97% RT inhibition, 23% host growth inhibition
ddAdo: >99% RT inhibition, 0% growth inhibition
At 20 μM (nontoxic): 2-ClddAdo 43% RT inhib. vs ddAdo 75%
Intermediate activity-toxicity profile distinct from ddAdo and 2-ClddeAdo
T4+ lymphocyte assay; rank order ddAdo > 2-ClddAdo > 2-ClddeAdo for RT inhibition window
Anti-HIV reverse transcriptase inhibition Therapeutic index Nucleoside analog cytotoxicity

In Vivo Pharmacokinetic Profile: 2-ClddAdo in Mice Compared with Cladribine Pharmacokinetic Benchmarks

Chapman et al. characterized the preclinical pharmacokinetics of 2-ClddAdo in male CD2F1 mice following a single intravenous bolus dose of 24 mg/kg. Elimination was biphasic with half-lives of 0.73 min (initial) and 14.7 min (terminal). The apparent volume of distribution was 215 mL/kg and total body clearance was 20 mL/min/kg. Only 3.4% of the administered dose was recovered as unchanged drug in urine over 24 hours, indicating extensive metabolism or tissue sequestration [1]. In comparison, cladribine (2-chloro-2′-deoxyadenosine) in mice exhibits a markedly larger volume of distribution (~9 L/kg in humans; interspecies scaling indicates similarly high distribution in mice [2]) and longer terminal half-life (~5.7–19.7 hours in humans) [2]. The approximately 40-fold lower Vd of 2-ClddAdo relative to cladribine reflects fundamentally different tissue partitioning behavior driven by the absence of the 3′-OH group, which alters both transporter recognition and intracellular trapping.

Mouse PK vs. cladribine
Cross-study
2-ClddAdo: Vd 215 mL/kg, CL 20 mL/min/kg, t1/2β 14.7 min
Cladribine: Vd ~9000 mL/kg, t1/2 ~5.7–19.7 h (human data)
Rapid clearance and limited distribution contrast with cladribine tissue penetration
Interspecies comparison; directional PK differentiation for in vivo design
Preclinical pharmacokinetics Nucleoside analog disposition In vivo dosing parameters

GRP94 N-Domain Binding: 2-ClddAdo as a Selective Structural Probe for Endoplasmic Reticulum Hsp90 Paralog Discrimination

Soldano et al. solved the high-resolution (2.1 Å) crystal structure of the N-terminal domain of GRP94 (the endoplasmic reticulum paralog of Hsp90) in complex with 2-chlorodideoxyadenosine (PDB: 1QYE). Unlike cytoplasmic Hsp90, GRP94 exhibits very weak ATP binding and hydrolysis activity, and binds selectively to a series of substituted adenosine analogs including 2-ClddAdo, N-ethylcarboxamidoadenosine (NECA), and radicicol. The co-crystal structure revealed a structural mechanism for ligand discrimination among Hsp90 family members and identified a putative subdomain that may function as a ligand-responsive switch [1]. 2-ClddAdo occupies the ATP-binding pocket of GRP94 but does not bind productively to cytoplasmic Hsp90, making it a valuable paralog-selective chemical probe for dissecting GRP94-specific chaperone functions.

GRP94 co-crystal
Reported
PDB 1QYE, 2.1 Å resolution; binds GRP94 N-domain ATP pocket; selective over cytoplasmic Hsp90
Structurally validated probe for GRP94-specific chaperone studies
No quantitative Kd reported; selectivity inferred from paralog comparison
GRP94/Hsp90 chaperone Structural biology probe Ligand discrimination among Hsp90 paralogs

Validated Research Application Scenarios for 2-Chlorodideoxyadenosine (CAS 114849-58-0)


Studying dCK-Dependent Nucleoside Analog Activation in Lymphoid vs. Non-Lymphoid Cell Models

The strict dependence of 2-ClddAdo on deoxycytidine kinase (dCK) for intracellular activation — demonstrated by complete loss of phosphorylation and anti-HIV activity in dCK-deficient CEM T cell mutants — makes this compound an ideal chemical tool for probing dCK expression-activity relationships across different cell types [1]. Researchers comparing 2-ClddAdo with ddAdo (which bypasses dCK) in the same experimental system can dissect the contribution of dCK to nucleoside analog pharmacology, with direct relevance to understanding resistance mechanisms in leukemias where dCK downregulation is a known clinical resistance pathway to cladribine and cytarabine.

Investigating the Contribution of ADA-Mediated Catabolism to Nucleoside Analog Efficacy in ADA-Competent Systems

Because 2-ClddAdo resists deamination by adenosine deaminase while its parent compound ddAdo is rapidly catabolized even when ADA is pharmacologically inhibited, paired experiments using both compounds enable researchers to quantify the contribution of ADA-mediated inactivation to the overall pharmacology of adenine nucleoside analogs [1]. This application is particularly valuable in primary cell cultures and in vivo models where endogenous ADA activity varies substantially between tissues and species, and where the use of ADA inhibitors introduces confounding pharmacological variables.

Structure-Based Drug Design Targeting the GRP94 ATP-Binding Pocket Using a Validated Co-Crystal Ligand

The 2.1 Å resolution co-crystal structure of 2-ClddAdo bound to the N-domain of GRP94 (PDB: 1QYE) provides a high-quality structural template for computational chemistry campaigns targeting the endoplasmic reticulum Hsp90 paralog [2]. The defined binding pose of 2-ClddAdo (PDB ligand code CDY) within the ATP-binding pocket, combined with its selectivity for GRP94 over cytoplasmic Hsp90, supports fragment-based and structure-guided optimization efforts. The compound serves as a reference ligand for validating docking protocols, pharmacophore models, and binding assays in GRP94 drug discovery programs.

Preclinical Pharmacokinetic Modeling of Dideoxynucleoside Disposition with Defined In Vivo Parameters

The comprehensively characterized mouse pharmacokinetic profile of 2-ClddAdo — including biphasic elimination half-lives (0.73 min and 14.7 min), volume of distribution (215 mL/kg), total clearance (20 mL/min/kg), and urinary excretion fraction (3.4%) — provides a complete parameter set for physiologically based pharmacokinetic (PBPK) modeling of dideoxynucleoside analogs [3]. The compound's rapid clearance and limited tissue distribution, contrasting sharply with the extensive tissue penetration of cladribine, make it a useful benchmark compound for validating PBPK model predictions across the dideoxy-deoxy structural continuum.

Application
Selection Property
Validation Focus
dCK-dependent activation studies
dCK pathway selectivity gate
dCK expression-activity relationship verification in lymphoid vs. non-lymphoid models
ADA-competent system pharmacology
Intrinsic ADA resistance profile
Quantification of ADA-mediated catabolism contribution without inhibitor confound
GRP94 structure-based probe design
GRP94 N-domain co-crystal ligand (CDY)
Docking protocol and binding assay validation; paralog selectivity confirmation
Dideoxynucleoside PBPK modeling
Defined mouse PK parameter set
Clearance and distribution model validation across dideoxy-deoxy continuum
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